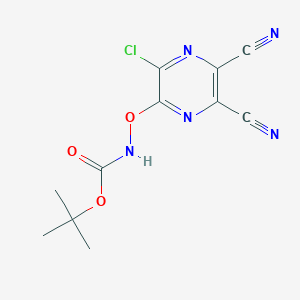
tert-Butyl ((3-chloro-5,6-dicyanopyrazin-2-yl)oxy)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((3-chloro-5,6-dicyanopyrazin-2-yl)oxy)carbamate is a chemical compound with the molecular formula C11H10ClN5O3 and a molecular weight of 295.68 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a pyrazine ring substituted with chlorine and cyano groups. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of tert-Butyl ((3-chloro-5,6-dicyanopyrazin-2-yl)oxy)carbamate can be achieved through several methods. One common approach involves the reaction of 3-chloro-5,6-dicyanopyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
tert-Butyl ((3-chloro-5,6-dicyanopyrazin-2-yl)oxy)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((3-chloro-5,6-dicyanopyrazin-2-yl)oxy)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl ((3-chloro-5,6-dicyanopyrazin-2-yl)oxy)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((3-chloro-5,6-dicyanopyrazin-2-yl)oxy)carbamate can be compared to other similar compounds, such as:
tert-Butyl ((3-chloro-5-cyanopyrazin-2-yl)oxy)carbamate: This compound has a similar structure but with one less cyano group, which may affect its reactivity and biological activity.
tert-Butyl ((3-bromo-5,6-dicyanopyrazin-2-yl)oxy)carbamate:
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their effects on the compound’s properties and applications.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-chloro-5,6-dicyanopyrazin-2-yl)oxycarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3/c1-11(2,3)19-10(18)17-20-9-8(12)15-6(4-13)7(5-14)16-9/h1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZUWJYUJJACHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC1=NC(=C(N=C1Cl)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
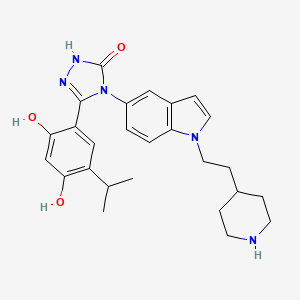
![(NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B8217959.png)
![N-[[4-chloro-3-[3-oxo-2-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B8217966.png)

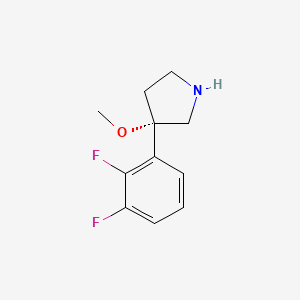
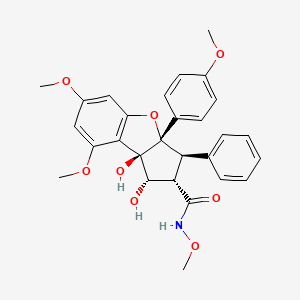
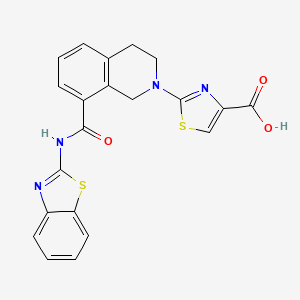
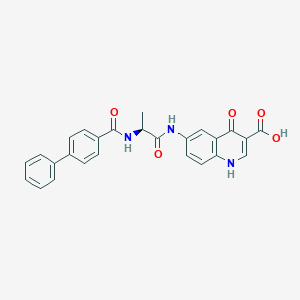
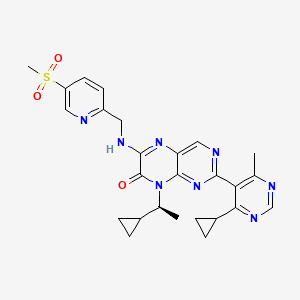
![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B8218025.png)
![N-(Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-YL)-2-chloro-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B8218027.png)
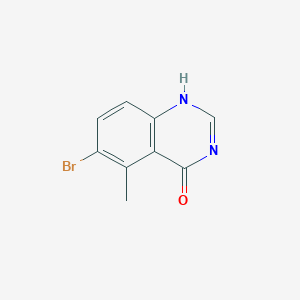
![[(3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate](/img/structure/B8218054.png)
![(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8218066.png)
